Stereochemical Purity and Enantiomer Identity
The L-configuration of Boc-L-Dap(N3)-OH·CHA at the α-carbon is critical for maintaining native-like peptide backbone conformation and biological recognition. The D-enantiomer (Boc-D-Dap(N3)-OH·CHA, CAS 225780-77-8) produces peptides with inverted stereochemistry and potentially divergent pharmacological profiles. This compound's application in auristatin analog synthesis, where stereochemical fidelity is essential for tubulin-binding antitumor activity, underscores the procurement importance of verifying enantiomeric identity [1]. The optical rotation provides a quantitative specification for confirming stereochemical purity upon receipt.
| Evidence Dimension | Optical rotation [α]D20 |
|---|---|
| Target Compound Data | +30 ± 2° (c=1 in MeOH) |
| Comparator Or Baseline | Boc-D-Dap(N3)-OH·CHA (CAS 225780-77-8): expected −30 ± 2° (c=1 in MeOH) |
| Quantified Difference | Opposite sign with comparable absolute magnitude (Δ ≈ 60° rotation difference) |
| Conditions | Polarimetry at 20 °C, concentration 1% in methanol |
Why This Matters
Procurement of incorrect enantiomer yields stereochemically inverted peptides with altered or abrogated biological activity, necessitating costly re-synthesis.
- [1] CN111393346B. Synthesis method of N-Boc-Dolaproine and Boc-Dap DCHA. Asymchem Life Science Tianjin Co Ltd, 2020. View Source
